Ethyl N-phenyl-beta-alaninate hydrochloride
Overview
Description
Ethyl N-phenyl-beta-alaninate hydrochloride is a derivative of beta-alanine, an amino acid that plays a crucial role in protein synthesis. This compound has attracted interest due to its potential therapeutic applications, as well as its impact on various biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl N-phenyl-beta-alaninate hydrochloride can be synthesized through the esterification of beta-alanine with ethanol in the presence of a strong acid catalyst. The reaction typically involves heating beta-alanine and ethanol with a catalytic amount of hydrochloric acid to form the ethyl ester. The product is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-phenyl-beta-alaninate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl N-phenyl-beta-alaninate hydrochloride has shown promise in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on cellular processes and protein synthesis.
Medicine: Investigated as a potential treatment for neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, due to its ability to modulate neurotransmitter systems.
Industry: Utilized in the development of pharmaceuticals and as a standard in analytical chemistry.
Mechanism of Action
The mechanism by which ethyl N-phenyl-beta-alaninate hydrochloride exerts its effects involves its interaction with neurotransmitter systems. It modulates the activity of neurotransmitters, potentially influencing synaptic transmission and neuronal communication. The exact molecular targets and pathways are still under investigation, but it is believed to interact with receptors and enzymes involved in neurotransmitter metabolism.
Comparison with Similar Compounds
Similar Compounds
Ethyl N-phenyl-beta-alanine: Similar structure but lacks the hydrochloride group.
Beta-alanine ethyl ester: A simpler ester derivative of beta-alanine.
N-phenyl-beta-alanine: Lacks the ethyl ester group.
Uniqueness
Ethyl N-phenyl-beta-alaninate hydrochloride is unique due to its combination of the ethyl ester and hydrochloride groups, which confer specific chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
ethyl 3-anilinopropanoate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)8-9-12-10-6-4-3-5-7-10;/h3-7,12H,2,8-9H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAYCYUJFIURIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC1=CC=CC=C1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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